2-Butanone, 1-(chlorophenoxy)-3,3-dimethyl-
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Overview
Description
2-Butanone, 1-(chlorophenoxy)-3,3-dimethyl- is an organic compound that belongs to the class of ketones It is characterized by the presence of a chlorophenoxy group attached to the butanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1-(chlorophenoxy)-3,3-dimethyl- typically involves the reaction of 3,3-dimethyl-2-butanone with chlorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-Butanone, 1-(chlorophenoxy)-3,3-dimethyl- can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 1-(chlorophenoxy)-3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorophenoxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butanone, 1-(chlorophenoxy)-3,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanone, 1-(chlorophenoxy)-3,3-dimethyl- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Butanone: A simpler ketone with similar reactivity but lacking the chlorophenoxy group.
1-Chlorobutanone: Similar structure but without the dimethyl groups.
Phenoxybutanone: Contains a phenoxy group but lacks the chlorination and dimethylation.
Uniqueness
2-Butanone, 1-(chlorophenoxy)-3,3-dimethyl- is unique due to the presence of both the chlorophenoxy and dimethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
126305-56-4 |
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Molecular Formula |
C12H15ClO2 |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-(2-chlorophenoxy)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H15ClO2/c1-12(2,3)11(14)8-15-10-7-5-4-6-9(10)13/h4-7H,8H2,1-3H3 |
InChI Key |
XKEDMWDAXMGIDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)COC1=CC=CC=C1Cl |
Origin of Product |
United States |
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